![molecular formula C19H16ClN5 B2941178 4-(4-Chlorophenyl)-6-(isopropylamino)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile CAS No. 320417-88-7](/img/structure/B2941178.png)
4-(4-Chlorophenyl)-6-(isopropylamino)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile
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Description
4-(4-Chlorophenyl)-6-(isopropylamino)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile, also known as 4-Chloro-6-isopropylamino-2-pyridinyl-5-pyrimidinecarbonitrile, is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound containing a nitrogen atom in a cyclic arrangement with four other atoms, and is a type of pyrimidine.
Scientific Research Applications
Antimicrobial Applications : Abdelghani et al. (2017) investigated the synthesis of new pyrimidines, including derivatives of 4-(4-Chlorophenyl)-6-(isopropylamino)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile. They found these compounds to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria (Abdelghani et al., 2017).
Enzyme Inhibition : Baker et al. (1967) studied a series of pyrimidines, including 5-(p-chlorophenyl)pyrimidines, for their ability to bind to dihydrofolic reductase. This research aimed to understand the binding modes of pyrimidines to the enzyme, crucial for designing active-site-directed irreversible inhibitors (Baker et al., 1967).
Synthesis of Heterocycles : A study by Shehta and Abdel Hamid (2019) focused on the synthesis of novel pyrimidine heterocycles, including 4-(4-Chlorophenyl)-6-(isopropylamino)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile derivatives. These compounds demonstrated antibacterial activity against various bacteria (Shehta & Abdel Hamid, 2019).
Anticancer Applications : Tiwari et al. (2016) reported the synthesis of thiadiazolopyrimidine derivatives, including those derived from 4-(4-Chlorophenyl)-6-(isopropylamino)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile. These compounds were evaluated for their anticancer activities against several human tumor cell lines (Tiwari et al., 2016).
Synthesis of Fused Pyrimidines : El-Reedy et al. (1989) explored reactions involving 4-Chloro-2-methylthio-6-phenylpyrimidine-5-carbonitrile, leading to the formation of new fused pyrimidines. These compounds have potential applications in various fields of chemistry (El-Reedy et al., 1989).
properties
IUPAC Name |
4-(4-chlorophenyl)-6-(propan-2-ylamino)-2-pyridin-3-ylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5/c1-12(2)23-19-16(10-21)17(13-5-7-15(20)8-6-13)24-18(25-19)14-4-3-9-22-11-14/h3-9,11-12H,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTVOUGMNIDWFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)Cl)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-6-(isopropylamino)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile |
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